Methyl 8-(2-octylcyclopropyl)octanoate
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Overview
Description
Methyl 8-(2-octylcyclopropyl)octanoate is a chemical compound with the molecular formula C20H38O2. It is a type of fatty acid ester that contains a cyclopropane ring, which is a three-membered carbon ring. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-(2-octylcyclopropyl)octanoate can be synthesized through the cyclopropanation of octanoic acid derivatives. One common method involves the reaction of octanoic acid or its derivatives with cyclopropane rings under specific conditions. For example, the reaction can be carried out using a cyclopropanation reagent such as diazomethane in the presence of a catalyst like rhodium or copper complexes .
Industrial Production Methods
In industrial settings, the production of cyclopropaneoctanoic acid, 2-octyl-, methyl ester typically involves large-scale cyclopropanation reactions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(2-octylcyclopropyl)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 8-(2-octylcyclopropyl)octanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on metabolic pathways.
Mechanism of Action
The mechanism of action of cyclopropaneoctanoic acid, 2-octyl-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing processes such as lipid storage and energy production. The cyclopropane ring in its structure can also affect its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneoctanoic acid, 2-hexyl-, methyl ester: Similar in structure but with a hexyl group instead of an octyl group.
Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester: Contains a longer carbon chain compared to cyclopropaneoctanoic acid, 2-octyl-, methyl ester.
Uniqueness
Methyl 8-(2-octylcyclopropyl)octanoate is unique due to its specific cyclopropane ring structure and the presence of an octyl group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
10152-62-2 |
---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 8-(2-octylcyclopropyl)octanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
WKDUVICSOMXTKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
Origin of Product |
United States |
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